molecular formula C25H29N3O5S B12732167 10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- CAS No. 742104-24-1

10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)-

Cat. No.: B12732167
CAS No.: 742104-24-1
M. Wt: 483.6 g/mol
InChI Key: YTCWZQOLIWKUPG-KHROREGQSA-N
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Description

10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- typically involves multi-step organic reactions. The process may start with the preparation of phenothiazine derivatives, followed by the introduction of the carboxamide group and subsequent functionalization to achieve the final structure. Common reagents include acyl chlorides, amines, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the phenothiazine ring or the carboxamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in neuropharmacology.

    Industry: Use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. In medicinal chemistry, phenothiazine derivatives often interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine derivative.

    Promethazine: An antiemetic and antihistamine phenothiazine derivative.

    Thioridazine: Another antipsychotic phenothiazine derivative.

Uniqueness

10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- stands out due to its unique functional groups and potential for diverse chemical reactions. Its specific structure may confer unique pharmacological properties compared to other phenothiazine derivatives.

Properties

CAS No.

742104-24-1

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

[(3S)-3-[[(2S)-4-methyl-2-(10H-phenothiazine-2-carbonylamino)pentanoyl]amino]oxolan-2-yl] acetate

InChI

InChI=1S/C25H29N3O5S/c1-14(2)12-20(24(31)27-18-10-11-32-25(18)33-15(3)29)28-23(30)16-8-9-22-19(13-16)26-17-6-4-5-7-21(17)34-22/h4-9,13-14,18,20,25-26H,10-12H2,1-3H3,(H,27,31)(H,28,30)/t18-,20-,25?/m0/s1

InChI Key

YTCWZQOLIWKUPG-KHROREGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3

Canonical SMILES

CC(C)CC(C(=O)NC1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3

Origin of Product

United States

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